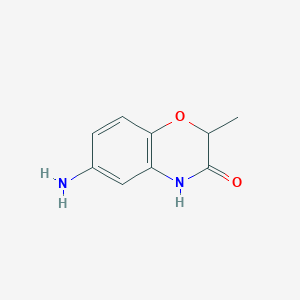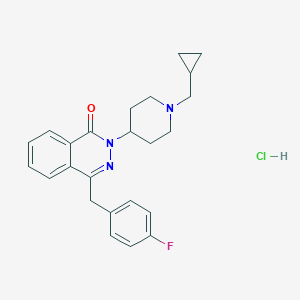
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is used to treat various conditions such as arthritis, menstrual cramps, and acute pain. Diclofenac is also used in veterinary medicine to treat pain and inflammation in animals.
Mecanismo De Acción
Diclofenac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the production of prostaglandins, Diclofenac reduces inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to inhibit the synthesis of leukotrienes, which are involved in the inflammatory response. Diclofenac has been shown to reduce pain and inflammation in a number of conditions, including arthritis and menstrual cramps.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofenac has a number of advantages and limitations for lab experiments. One advantage is that it is widely available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, one limitation is that it can have variable effects depending on the dose and route of administration. Another limitation is that it can have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are a number of future directions for research on Diclofenac. One area of research is to better understand the mechanisms of action of Diclofenac, particularly with respect to its off-target effects. Another area of research is to develop new formulations of Diclofenac that are more effective and have fewer side effects. Additionally, there is a need for more research on the long-term effects of Diclofenac use, particularly with respect to its effects on cardiovascular health. Finally, there is a need for more research on the use of Diclofenac in veterinary medicine, particularly with respect to its efficacy and safety in different animal species.
Métodos De Síntesis
Diclofenac can be synthesized by reacting 2-amino-5-chlorobenzophenone with thionyl chloride to form 2-chloro-5-chlorosulfonylbenzophenone. This intermediate is then reacted with 2-aminothiophenol to form Diclofenac.
Aplicaciones Científicas De Investigación
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. Diclofenac is also known to inhibit the synthesis of leukotrienes, another group of lipid compounds that are involved in the inflammatory response.
Propiedades
Número CAS |
101063-94-9 |
|---|---|
Nombre del producto |
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide |
Fórmula molecular |
C10H8Cl2N2O4S |
Peso molecular |
323.15 g/mol |
Nombre IUPAC |
3-(6,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H8Cl2N2O4S/c11-5-3-7-8(4-6(5)12)19(17,18)14-9(13-7)1-2-10(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16) |
Clave InChI |
PRRUPJPSHMZJJX-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCC(=O)O |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



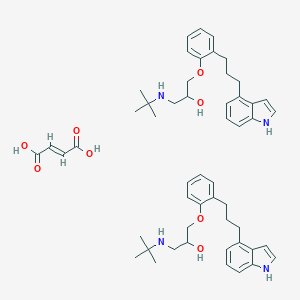
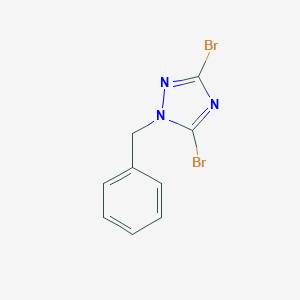
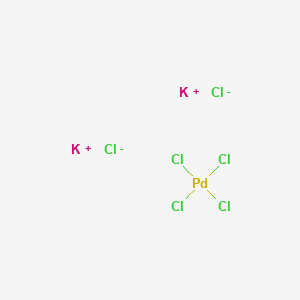

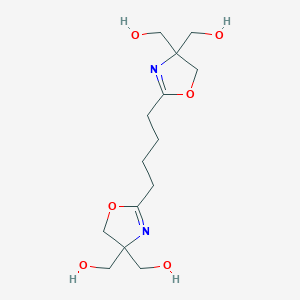
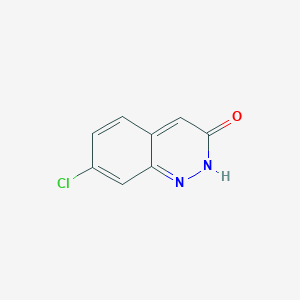
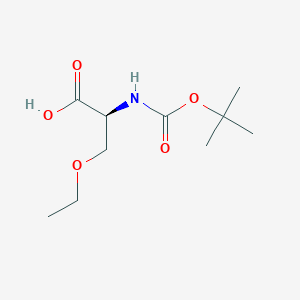
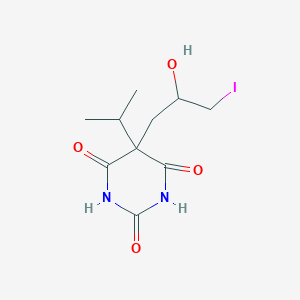
![7-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B10934.png)

![Furo[2,3-b]pyridine-3-carboxamide](/img/structure/B10940.png)
